molecular formula C19H22N2O4S B2543471 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 946338-54-1

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2543471
CAS No.: 946338-54-1
M. Wt: 374.46
InChI Key: WUURGPLFSHUPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are critical for degrading recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. AOPs lead to various by-products, depending on the kinetics and mechanisms involved. Research has focused on understanding these processes to improve the degradation of environmentally persistent compounds and mitigate their ecological impact (Qutob et al., 2022).

Pharmacological Applications

Zaleplon, a compound with structural similarities to the one , showcases the importance of specific molecular structures in pharmacology. It's used for the short-term treatment of insomnia, illustrating how slight changes in molecular design can lead to significant differences in drug activity and specificity (Heydorn, 2000).

Analytical Methods in Determining Antioxidant Activity

The development of analytical methods to determine the antioxidant activity of compounds, including those similar in structure to the compound , is crucial for understanding their potential benefits in food engineering, medicine, and pharmacy. Various assays based on chemical reactions assess the kinetics of antioxidant activities, highlighting the importance of detailed chemical analysis in evaluating compound efficacy (Munteanu & Apetrei, 2021).

Repurposed Drug Applications

Research on nitazoxanide, a chemically distinct but conceptually related compound, demonstrates the potential for repurposing existing drugs for new therapeutic applications. It highlights the importance of understanding the biochemical mechanisms and interactions of compounds for their potential use in treating a variety of diseases, including infectious conditions (Bharti et al., 2021).

Environmental Protection and Elimination of Pollutants

The adsorptive elimination of pharmaceuticals from water emphasizes the environmental impact of chemical compounds and the necessity for effective removal strategies. This area of research is critical for environmental protection and ensuring the safety of water resources (Igwegbe et al., 2021).

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-18-9-7-15(8-10-18)13-19(22)20-16-5-3-6-17(14-16)21-11-4-12-26(21,23)24/h3,5-10,14H,2,4,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUURGPLFSHUPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.